molecular formula C7H11ClO B8501584 3-Chloro-4,4-dimethylpent-2-enal CAS No. 29582-27-2

3-Chloro-4,4-dimethylpent-2-enal

Cat. No.: B8501584
CAS No.: 29582-27-2
M. Wt: 146.61 g/mol
InChI Key: LXWLESXAZLVXBF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound . The name reflects its structural features:

  • A five-carbon chain (pentane backbone) with a double bond between carbons 2 and 3 (pent-2-enal).
  • A chlorine substituent at carbon 3.
  • Two methyl groups ($$-CH_3$$) attached to carbon 4.

The SMILES notation, CC(C)(C)C(=CC=O)Cl , further elucidates the connectivity: the aldehyde group ($$-CHO$$) occupies position 1, followed by a double bond ($$C=C$$) at positions 2–3, a chlorine atom at position 3, and two methyl groups branching from position 4.

CAS Registry Number and Alternative Chemical Identifiers

Two distinct CAS registry numbers are associated with this compound:

  • 29582-27-2 (cited in PubChem)
  • 4302-24-3 (cited in Chemsrc)

While both entries share the same molecular formula ($$C7H{11}ClO$$) and stoichiometric composition, the discrepancy likely stems from registry errors or divergent naming conventions. The PubChem entry (29582-27-2) is widely recognized in academic literature and chemical databases, making it the authoritative identifier. Additional identifiers include:

  • DSSTox Substance ID : DTXSID40708730
  • InChIKey : LXWLESXAZLVXBF-UHFFFAOYSA-N
  • Wikidata ID : Q82643242

Molecular Formula and Stoichiometric Composition

The molecular formula C₇H₁₁ClO corresponds to a molar mass of 146.61 g/mol. A manual stoichiometric analysis using atomic weights ($$C: 12.011$$, $$H: 1.008$$, $$Cl: 35.453$$, $$O: 16.00$$) reveals the following mass percentages:

Element Atomic Count Mass Contribution (g/mol) Mass Percentage
C 7 84.077 57.34%
H 11 11.088 7.56%
Cl 1 35.453 24.18%
O 1 16.000 10.91%

These values align with the exact mass of 146.0498427 Da computed via high-resolution mass spectrometry.

Properties

CAS No.

29582-27-2

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

3-chloro-4,4-dimethylpent-2-enal

InChI

InChI=1S/C7H11ClO/c1-7(2,3)6(8)4-5-9/h4-5H,1-3H3

InChI Key

LXWLESXAZLVXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Chloro-4,4-dimethylpent-2-enal and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₇H₁₁ClO 146.61 Aldehyde, chloro, conjugated alkene Aliphatic chain with branching
3-Chloro-4,4-dimethyl-2-oxazolidinone C₅H₈ClNO₂ 149.57 Oxazolidinone ring, chloro Cyclic amide with N-halamine structure
3-Chloro-2,2,4,4-tetramethylpentane C₉H₁₉Cl 162.70 Chloro, alkyl substituents Fully saturated branched alkane
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde C₈H₇ClO₃ 186.59 Benzaldehyde, chloro, dihydroxy Aromatic ring with polar substituents

Key Observations:

  • 3-Chloro-4,4-dimethyl-2-oxazolidinone (CAS: 58629-01-9): This heterocyclic compound contains an oxazolidinone ring, imparting rigidity and stability compared to the linear enal structure. Its higher LogP (1.1) suggests greater lipophilicity, enhancing membrane penetration in antimicrobial applications .
  • Its lack of reactive sites (e.g., double bonds or aldehydes) limits utility in synthesis but may suit non-polar solvent applications .
  • 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde : The aromatic system and hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the aliphatic enal’s electrophilic reactivity .

Table 2: Reactivity and Functional Roles

Compound Reactivity Profile Applications Reference
This compound Electrophilic aldehyde, conjugate addition Potential intermediate for Diels-Alder reactions or alkaloid synthesis
3-Chloro-4,4-dimethyl-2-oxazolidinone N-halamine-mediated halogen release Rapid bactericide (99.9999% kill in <1 min at 50 mg/L)
3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde Electrophilic aromatic substitution Pharmaceutical intermediate (antimicrobial studies)
Pyrrolidinone derivatives (e.g., 3-chloro-4,4-dimethyl-1-phenyl-pyrrolidin-2-one) Radical cyclization, lactam stability Alkaloid synthesis (e.g., Daphniphyllum alkaloids)

Key Findings:

  • Antimicrobial Activity: The oxazolidinone derivative demonstrates superior bactericidal efficacy against Salmonella typhimurium compared to free chlorine, attributed to sustained halogen release from the N-halamine structure . In contrast, the aldehyde group in this compound may limit its antimicrobial utility due to instability in aqueous environments.
  • Synthetic Utility: Pyrrolidinone analogs (e.g., 3-chloro-4,4-dimethyl-1-phenyl-pyrrolidin-2-one) are employed in radical-mediated cyclizations for complex alkaloid frameworks , whereas the enal’s conjugated system could facilitate [4+2] cycloadditions in terpene or polyketide synthesis.
  • Solubility and Stability: The benzaldehyde derivative’s hydroxyl groups enhance water solubility, whereas the tetramethylpentane’s non-polar structure favors lipid-phase compatibility .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Chloro-4,4-dimethylpent-2-enal, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify the aldehyde proton (δ ~9-10 ppm) and the conjugated enal system. The chloro and dimethyl groups will influence chemical shifts (e.g., deshielding effects).
  • Infrared (IR) Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm1^{-1}) and C=C stretching (~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : Look for molecular ion peaks (M+^+) and fragmentation patterns consistent with chloro and dimethyl substituents.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)) and databases like NIST Chemistry WebBook .

Q. What synthetic strategies are effective for preparing this compound in high purity?

  • Methodological Answer :

  • Aldol Condensation : React 4,4-dimethylpent-2-enal with a chlorinating agent (e.g., SOCl2_2) under controlled conditions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (reverse-phase C18 columns) .
  • Yield Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry and temperature to minimize side reactions (e.g., over-chlorination).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • High-Resolution Techniques : Employ 2D^2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Computational Validation : Use software like Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental results .
  • Crystallographic Analysis : If crystallizable, determine the structure via X-ray diffraction (SHELX software for refinement) .
  • Collaborative Verification : Share raw data with peer labs to confirm reproducibility.

Q. What experimental design principles apply to studying the reaction mechanisms of this compound in nucleophilic additions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy or 1H^1H-NMR to track reaction rates under varying conditions (temperature, solvent polarity).
  • Isotopic Labeling : Introduce 18O^{18}O or 2H^{2}H to trace mechanistic pathways.
  • Theoretical Modeling : Apply transition state theory (TST) via DFT to predict regioselectivity and activation barriers .

Q. How should stability studies for this compound be structured to assess degradation under storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring : Use HPLC (Newcrom R1 column) to quantify degradation products .
  • Degradation Kinetics : Fit data to Arrhenius or Q10 models to predict shelf life.

Key Considerations

  • Safety : Follow protocols for handling chlorinated aldehydes (e.g., PPE, fume hoods) .
  • Data Reproducibility : Document reaction conditions and instrument parameters meticulously.
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal .

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